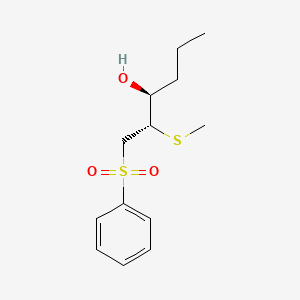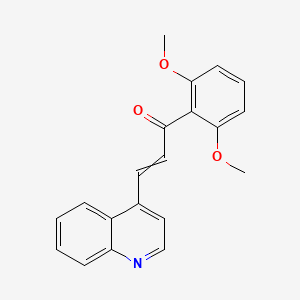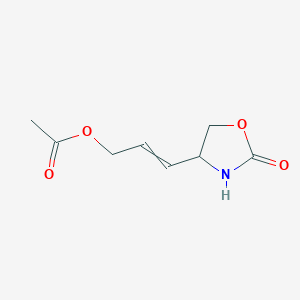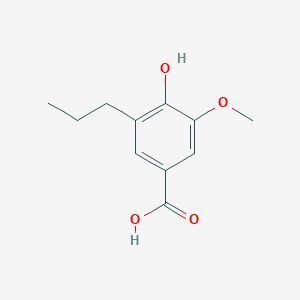
(6S)-6-Methyloct-7-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6S)-6-Methyloct-7-en-1-ol is an organic compound with the molecular formula C9H18O It is a chiral alcohol with a double bond in its structure, making it an interesting subject for various chemical reactions and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-Methyloct-7-en-1-ol can be achieved through several methods. One common approach involves the reduction of (6S)-6-Methyloct-7-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(6S)-6-Methyloct-7-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The double bond in the compound can be reduced to form the saturated alcohol using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: (6S)-6-Methyloct-7-en-1-one or (6S)-6-Methyloct-7-en-1-al.
Reduction: (6S)-6-Methyloctan-1-ol.
Substitution: (6S)-6-Methyloct-7-en-1-chloride or (6S)-6-Methyloct-7-en-1-bromide.
Applications De Recherche Scientifique
(6S)-6-Methyloct-7-en-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor in pharmaceutical synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its pleasant odor and chemical reactivity.
Mécanisme D'action
The mechanism of action of (6S)-6-Methyloct-7-en-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, leading to changes in cell function or metabolism. The double bond and hydroxyl group in its structure allow it to participate in various biochemical pathways, potentially affecting molecular targets such as proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6R)-6-Methyloct-7-en-1-ol: The enantiomer of (6S)-6-Methyloct-7-en-1-ol, differing only in the spatial arrangement of atoms around the chiral center.
(6S)-6-Methyloctan-1-ol: A saturated analog of this compound, lacking the double bond.
(6S)-6-Methyloct-7-en-1-one: The corresponding ketone, which can be reduced to form this compound.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a double bond and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
648409-53-4 |
|---|---|
Formule moléculaire |
C9H18O |
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
(6S)-6-methyloct-7-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-3-9(2)7-5-4-6-8-10/h3,9-10H,1,4-8H2,2H3/t9-/m1/s1 |
Clé InChI |
PSMYVXFLNIFZND-SECBINFHSA-N |
SMILES isomérique |
C[C@@H](CCCCCO)C=C |
SMILES canonique |
CC(CCCCCO)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[(naphthalen-2-yl)(trimethylsilyl)methoxy]silane](/img/structure/B12609034.png)
![N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12609047.png)




![Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-](/img/structure/B12609069.png)


![N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine](/img/structure/B12609074.png)
![(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B12609075.png)



